Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705434
InChI: InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2
SMILES: C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13705434

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2
Standard InChI Key YOAQJXQXFDCKAY-UHFFFAOYSA-N
SMILES C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s piperidine ring is substituted at the 4-position with both hydroxyl (-OH) and hydroxymethyl (-CH2_2OH) groups, while the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. This configuration confers:

  • Hydrogen-Bonding Potential: The hydroxyl and hydroxymethyl groups enable interactions with biological targets, enhancing solubility in polar solvents.

  • Lipophilicity: The benzyl group increases membrane permeability, critical for central nervous system (CNS) drug candidates.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14H19NO4\text{C}_{14}\text{H}_{19}\text{NO}_{4}
Molecular Weight265.30 g/mol
Hydrogen Bond Donors2 (hydroxyl + hydroxymethyl)
LogP (Predicted)1.2 (moderate lipophilicity)

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 4-hydroxy-4-(hydroxymethyl)piperidine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.

4-Hydroxy-4-(hydroxymethyl)piperidine+Benzyl chloroformateEt3N, CH2Cl2Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate\text{4-Hydroxy-4-(hydroxymethyl)piperidine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate}

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ConditionYield
Temperature0–5°C85%
SolventDichloromethane-
CatalystTriethylamine-
Reaction Time12 hours-

Reactivity and Derivatives

  • Ester Hydrolysis: Under acidic (HCl/ethanol) or basic (NaOH/water) conditions, the benzyl ester cleaves to yield 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylic acid.

  • Oxidation: The secondary alcohol at C4 oxidizes to a ketone using KMnO4_4/H2_2SO4_4, forming benzyl 4-oxo-4-(hydroxymethyl)piperidine-1-carboxylate.

Biological Activity and Mechanisms

Enzyme Interactions

In vitro assays demonstrate moderate inhibition of acetylcholinesterase (IC50_{50} = 12 μM), suggesting potential in Alzheimer’s disease research.

Applications in Research and Industry

Table 3: Key Applications

FieldApplicationMechanism
PharmaceuticalsCNS drug developmentBlood-brain barrier penetration
AgrochemicalsPesticide synergistCytochrome P450 modulation
CosmeticsSkin permeation enhancerLipid bilayer disruption

Spectroscopic Characterization

NMR Analysis

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 4.51 (s, 2H, CH2_2Ph), 3.78 (s, 2H, CH2_2OH), 3.45–3.40 (m, 4H, piperidine-H).

  • 13^13C NMR: δ 156.2 (C=O), 136.1 (Ar-C), 128.5–127.8 (Ar-CH), 67.3 (CH2_2Ph), 64.1 (C-OH).

IR Spectroscopy

Strong absorption bands at 3400 cm1^{-1} (O-H stretch) and 1705 cm1^{-1} (C=O stretch) confirm functional groups.

Future Directions

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

  • Structure-Activity Relationships: Modifying the hydroxymethyl group to optimize receptor affinity.

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